Cas no 24510-83-6 (21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal))

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) structure
24510-83-6 structure
商品名:21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)
CAS番号:24510-83-6
MF:C25H36O6
メガワット:432.55
CID:4762036

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) 化学的及び物理的性質

名前と識別子

    • Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane], pregna-5,9(11)-diene-3,20-dione deriv.
    • 21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)
    • インチ: 1S/C25H36O6/c1-16(26)29-15-21(27)25(28)9-7-20-18-5-4-17-14-24(30-12-13-31-24)11-10-22(17,2)19(18)6-8-23(20,25)3/h4,6,18,20-21,27-28H,5,7-15H2,1-3H3/t18-,20+,21?,22+,23+,25+/m1/s1
    • InChIKey: OSUNVZTUOKUMSX-PLQAAYFHSA-N
    • ほほえんだ: C1COC2(CC3=CC[C@]4([H])C(=CC[C@]5([C@@]4([H])CC[C@]5(O)C(COC(=O)C)O)C)[C@]3(CC2)C)O1

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A190395-50mg
21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)
24510-83-6
50mg
$ 190.00 2023-04-19
TRC
A190395-250mg
21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)
24510-83-6
250mg
$ 873.00 2023-04-19
TRC
A190395-500mg
21-​(Acetyloxy)​-​17-​hydroxy-pregna-​5,​9(11)​-​diene-​3,​20-​dione cyclic 3-​(1,​2-​ethanediyl Acetal)
24510-83-6
500mg
$ 1200.00 2023-09-09

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal) 関連文献

Related Articles

21-\u200b(Acetyloxy)\u200b-\u200b17-\u200bhydroxy-pregna-\u200b5,\u200b9(11)\u200b-\u200bdiene-\u200b3,\u200b20-\u200bdione cyclic 3-\u200b(1,\u200b2-\u200bethanediyl Acetal)に関する追加情報

Hydrocortisone Impurity 11 (CAS No. 24510-83-6): An In-Depth Overview

Hydrocortisone Impurity 11 (CAS No. 24510-83-6) is a significant compound in the field of pharmaceutical research and development, particularly in the context of quality control and impurity profiling. This impurity is a byproduct that can form during the synthesis of hydrocortisone, a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Understanding the nature and behavior of this impurity is crucial for ensuring the safety and efficacy of hydrocortisone-based medications.

The chemical structure of Hydrocortisone Impurity 11 has been extensively studied to identify its potential impact on the therapeutic outcomes of hydrocortisone formulations. Recent research has focused on advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect and quantify this impurity with high precision. These methods have significantly improved the ability to monitor and control impurities in pharmaceutical products, thereby enhancing patient safety.

In the context of clinical trials, the presence of Hydrocortisone Impurity 11 has been shown to have minimal direct toxicity but can affect the stability and shelf life of hydrocortisone formulations. Studies have demonstrated that even trace amounts of this impurity can lead to degradation of the active pharmaceutical ingredient (API), potentially reducing its efficacy over time. Therefore, stringent quality control measures are essential to minimize the presence of this impurity in final drug products.

The regulatory landscape for pharmaceutical impurities, including Hydrocortisone Impurity 11, is continuously evolving. Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the identification, quantification, and control of impurities in drug substances and products. These guidelines emphasize the importance of thorough risk assessment and robust quality management systems to ensure that pharmaceutical products meet stringent safety and quality standards.

In addition to regulatory compliance, understanding the mechanisms by which Hydrocortisone Impurity 11 forms during synthesis is crucial for developing effective strategies to prevent or minimize its formation. Recent advancements in synthetic chemistry have led to the development of novel synthetic routes that reduce the formation of this impurity. For example, optimizing reaction conditions, such as temperature, pressure, and catalyst selection, can significantly decrease the yield of unwanted byproducts like Hydrocortisone Impurity 11.

The impact of Hydrocortisone Impurity 11 on patient outcomes has also been a focus of recent research. While direct toxicity is not a major concern, studies have shown that even low levels of this impurity can influence patient response to hydrocortisone treatment. For instance, patients with chronic inflammatory conditions may experience suboptimal therapeutic effects if their medication contains significant amounts of this impurity. Therefore, ongoing research aims to develop more sensitive detection methods and stricter quality control protocols to ensure that patients receive high-quality medications.

In conclusion, Hydrocortisone Impurity 11 (CAS No. 24510-83-6) is a critical compound in pharmaceutical research and development. Its presence in hydrocortisone formulations can affect drug stability, efficacy, and patient outcomes. Advanced analytical techniques, stringent quality control measures, and regulatory guidelines are essential for managing this impurity effectively. Ongoing research continues to enhance our understanding of this compound, contributing to the development of safer and more effective hydrocortisone-based medications.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd